Home > Products > Screening Compounds P111250 > 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole
1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole - 2640965-38-2

1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole

Catalog Number: EVT-6603003
CAS Number: 2640965-38-2
Molecular Formula: C15H19N5
Molecular Weight: 269.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-4-(5-Methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine

Compound Description: This compound serves as a key intermediate in the synthesis of Ipatasertib [(S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-yl)-3-(isopropylamino)propan-1-one]. []

Relevance: This compound exhibits significant structural similarity to 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole, particularly featuring the shared cyclopenta[d]pyrimidine core. The key difference lies in the replacement of the azetidine ring and its attached imidazole substituent in the target compound with a piperazine ring in this related compound. []

N-((3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethane sulfonamide (Lactone Impurity, BCL)

Compound Description: Identified as a lactone impurity (BCL) during the synthesis of Baricitinib, a Janus kinase inhibitor used for treating rheumatoid arthritis. []

Relevance: While structurally different from 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole, this compound falls under the same broad category of fused heterocycles with potential pharmaceutical applications. Both compounds incorporate nitrogen-containing heterocycles, highlighting a common theme in medicinal chemistry. []

2-(3-(4-(7H-[4,7′-Bipyrrolo[2,3-d]pyrimidin]-4′-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (Dimer Impurity, BCD)

Compound Description: Characterized as a dimer impurity (BCD) arising during Baricitinib synthesis. []

Relevance: Similar to the lactone impurity (BCL), this compound shares the commonality of being a complex, fused heterocycle with potential pharmaceutical relevance. Both this compound and 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole exemplify the structural complexity often encountered in medicinal chemistry, emphasizing the importance of understanding impurity profiles in drug development. []

2-(1-(Ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl) acetonitrile (Hydroxymethyl, BHM)

Compound Description: Identified as a hydroxymethyl impurity (BHM) found during the synthesis of Baricitinib. []

Relevance: This compound, alongside the target compound 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole, highlights the importance of impurity profiling and control in pharmaceutical development. Both are complex heterocyclic molecules, and the presence of closely related impurities like BHM underscores the need for rigorous analytical methods to ensure drug safety and efficacy. []

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (Compound 1)

Compound Description: This compound is an extremely potent inhibitor of dihydrofolate reductase (DHFR) activity and displays strong antitumor activity in vitro. Structural modifications of this compound were performed to investigate structure-activity relationships and develop new cyclopenta[d]pyrimidine-based antifolates. []

Relevance: This compound shares a high degree of structural similarity with 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole, as both compounds feature a central cyclopenta[d]pyrimidine moiety. The main difference lies in the substituent attached to the cyclopenta[d]pyrimidine ring. In this compound, a propylbenzoyl-L-glutamic acid moiety is present, while 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole features an azetidine ring connected to a methyl-imidazole group. []

Overview

1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole is a complex organic compound characterized by its unique structural features. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in pharmaceutical research.

Source

The information regarding this compound is primarily derived from chemical databases and scientific literature that detail its synthesis, properties, and applications in drug development.

Classification

This compound can be classified as an imidazole derivative, which is a category of compounds that contain the imidazole ring—a five-membered ring with two nitrogen atoms. Imidazole derivatives are widely studied for their roles in biological systems and as potential therapeutic agents.

Synthesis Analysis

Methods

The synthesis of 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole typically involves several key steps:

  1. Preparation of the Cyclopenta[d]pyrimidine Core: This step involves constructing the cyclopenta[d]pyrimidine structure, which serves as the foundational element of the compound.
  2. Formation of the Azetidine Ring: The azetidine moiety is introduced through a cyclization reaction that links the cyclopenta[d]pyrimidine to an appropriate azetidine precursor.
  3. Imidazole Formation: The final step involves the synthesis of the imidazole ring, which may require specific reagents and reaction conditions to ensure successful cyclization.

Technical Details

The synthetic routes often utilize multi-step organic synthesis techniques, including:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Purification Techniques: Such as chromatography to isolate and purify the desired product.
  • Yield Optimization: Adjustments in reaction conditions to maximize yield and purity.
Molecular Structure Analysis

Structure

The molecular formula for 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole is C15H18N4C_{15}H_{18}N_4. The structure features a complex arrangement of rings that contribute to its chemical properties and biological activity.

Data

Key structural data includes:

  • Molecular Weight: Approximately 270.34 g/mol.
  • IUPAC Name: 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Oxidation Reactions: Can introduce additional functional groups or modify existing ones.
  2. Reduction Reactions: May alter the oxidation state, impacting reactivity.
  3. Substitution Reactions: Functional groups can be replaced by other groups through nucleophilic or electrophilic substitutions.

Technical Details

These reactions typically require specific catalysts or reagents to proceed efficiently. Reaction conditions such as temperature, solvent choice, and time are critical for achieving desired outcomes.

Mechanism of Action

The mechanism by which 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors.

Process

Upon administration:

  1. The compound may bind to target proteins, influencing their activity.
  2. This binding can modulate various biochemical pathways, potentially affecting processes such as signal transduction or gene expression.

Data

Further studies are needed to elucidate the precise molecular interactions and pathways involved in its action.

Physical and Chemical Properties Analysis

Physical Properties

The compound's physical properties include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility in various solvents can vary based on structural features.

Chemical Properties

Chemical properties include:

  • Stability: Stability under different pH conditions and temperatures.
  • Reactivity: Potential to undergo hydrolysis or other degradation processes under specific conditions.

Relevant analyses may involve spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and assess purity.

Applications

1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole has potential applications in medicinal chemistry due to its structural characteristics that suggest bioactivity.

Scientific Uses

Potential uses include:

  • Development of pharmaceuticals targeting specific diseases (e.g., cancer).
  • Research into enzyme inhibitors or receptor modulators based on its interaction profiles.

Properties

CAS Number

2640965-38-2

Product Name

1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole

IUPAC Name

4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C15H19N5/c1-11-16-5-6-19(11)7-12-8-20(9-12)15-13-3-2-4-14(13)17-10-18-15/h5-6,10,12H,2-4,7-9H2,1H3

InChI Key

CKUDUEMAJBKMCI-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CC2CN(C2)C3=NC=NC4=C3CCC4

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC=NC4=C3CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.